2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one, also known as 2-amino-6-hydroxypyrimidin-4(3H)-one, is a pyrimidine derivative with significant relevance in medicinal chemistry. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical research. It is classified under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms.
The compound is indexed under the Chemical Abstracts Service (CAS) number 56-09-7. It is recognized for its structural features that include an amino group and a hydroxyl group on the pyrimidine ring, contributing to its reactivity and interaction with biological systems. The molecular formula for this compound is C₄H₅N₃O₂, with a molecular weight of approximately 127.101 g/mol .
The synthesis of 2-(1-aminoethyl)-6-hydroxypyrimidin-4(3H)-one can be achieved through several methods. One notable approach involves the reaction of malonic acid derivatives with isourea derivatives under controlled conditions. The process typically requires careful temperature management and may involve solvents such as ethanol.
For instance, one method includes the synthesis of O-ethylisourea from cyanamide or chloroformamidinium salts, which is then reacted with malonic acid dialkyl esters. This multi-step synthesis allows for the formation of the desired pyrimidine derivative without isolating intermediate products, which enhances yield and purity .
The molecular structure of 2-(1-aminoethyl)-6-hydroxypyrimidin-4(3H)-one features a pyrimidine ring with hydroxyl and amino substituents. Its structural formula can be represented as follows:
Key structural data includes:
2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one participates in various chemical reactions due to its functional groups. It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring, allowing it to form derivatives that may exhibit enhanced biological activity.
Additionally, it can participate in condensation reactions where it may act as a nucleophile or electrophile depending on the reaction conditions. The presence of both amino and hydroxyl groups makes it versatile for further functionalization .
The mechanism of action for 2-(1-aminoethyl)-6-hydroxypyrimidin-4(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors. It has been shown to exhibit inhibitory effects on certain enzymes involved in nucleotide metabolism, which is crucial for cell proliferation and survival.
This compound may also influence signaling pathways that are vital for cellular functions, potentially leading to therapeutic effects in conditions such as cancer or viral infections .
The physical properties of 2-(1-aminoethyl)-6-hydroxypyrimidin-4(3H)-one include:
Chemical properties include:
2-(1-Aminoethyl)-6-hydroxypyrimidin-4(3H)-one has various applications in scientific research, particularly in medicinal chemistry:
Bioisosteric replacement of the pyrimidinone core enables optimization of metabolic stability, hydrogen bonding capacity, and physicochemical properties. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold serves as a key bioisostere, synthesized via cyclocondensation reactions between 3(5)-amino-1,2,4-triazole (AT) and β-diketones or β-ketoesters. This approach enhances π-π stacking interactions in biological targets while preserving the hydrogen bond acceptor/donor profile comparable to the parent pyrimidinone [1]. The tetrazole ring has emerged as a high-value bioisostere for amide bonds in pyrimidinone derivatives, as demonstrated in N-(5-benzylthiazol-2-yl)amide scaffolds. Replacement of 1H-1,2,3-triazole with 1H-tetrazole significantly enhanced anticancer potency (nanomolar IC₅₀ values) while improving metabolic stability by reducing amide bond lability [3] [7].
Table 1: Impact of Bioisosteric Replacements on Pyrimidinone Derivatives
Bioisostere | Synthetic Precursor | Key Advantage | Biological Outcome |
---|---|---|---|
1,2,4-Triazolo[1,5-a]pyrimidine | 3(5)-Amino-1,2,4-triazole + β-dicarbonyls | Enhanced π-π stacking | Improved target binding affinity |
1H-Tetrazole | Cyano intermediates | Metabolic stability | 56.9 nM activity vs UACC-62 melanoma |
Trifluoromethyloxadiazole (TFMO) | Hydroxamic acid derivatives | Reduced H-bond donors | Increased blood-brain barrier penetration |
Thiazolopyrimidine | Thiazole + pyrimidine fusion | Bridging-head nitrogen | Broad spectrum bioactivity |
Regioselective modification at C3 and C5 positions leverages the differential reactivity of the pyrimidinone ring system. Electrophilic aromatic substitution occurs preferentially at C5 due to reduced electron density, enabling halogenation, nitration, or sulfonation prior to cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling with boronate esters introduces aryl, heteroaryl, or benzyl groups at C5, dramatically influencing hydrophobic interactions with biological targets [1] [4]. For CDK5/p25 inhibitors, C5-thienoquinolone derivatives achieved nanomolar inhibition (IC₅₀ = 0.3 μM) through optimal hydrophobic pocket occupancy. Computational modeling confirms that bulkier C5 substituents (e.g., thieno[3,2-c]quinolin-4(5H)-one) induce allosteric binding to the kinase's hydrophobic pocket, conferring ATP non-competitive inhibition and selectivity over CDK2 [4].
Table 2: Regioselective Functionalization Approaches at Pyrimidinone C5 Position
Reaction Type | Conditions | Regioselectivity | Application Example |
---|---|---|---|
Halogenation | NXS/DMF, 0°C → rt | >95% C5 selectivity | Iodide intermediate for cross-coupling |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | C5-aryl derivatives | CDK5 inhibitors (IC₅₀ <1 μM) |
Nucleophilic Aromatic Substitution | RNH₂, DIPEA, n-BuOH, Δ | C3-amination | Water solubility enhancement |
Friedel-Crafts Acylation | AlCl₃, RCOCl, CH₂Cl₂ | C5-acylation | Hydrophobicity modulation |
Chiral center configuration in 2-(1-aminoethyl) side chains dictates three-dimensional orientation of pharmacophore elements. Molecular docking of (R)- vs (S)-pyrrolidine amide derivatives reveals enantiomer-specific hydrogen bonding with Asp144 in CDK5/p25. The (R)-enantiomer forms a salt bridge with Cys83 (distance: 2.8Å), while the (S)-enantiomer experiences steric clash with Leu83 in CDK2, explaining >10-fold selectivity for CDK5 [4] [6]. In PROTAC designs, L-proline-derived linkers maintain optimal distance (12-16Å) between the pyrimidinone warhead and E3 ligase binder (VHL ligand), enabling ternary complex formation. Crystallography confirms the (S)-configuration positions the tetrazole bioisostere for hydrogen bonding with His213 in HDAC4, critical for proteasomal degradation efficiency [6].
Solvent-free mechanochemistry enables sustainable synthesis of pyrimidinone cores through elimination of volatile organic solvents. Ball-milling of 2-amino-6-hydroxypyrimidin-4(3H)-one (SMILES: O=C1NC(N)=NC(O)=C1) with β-ketoesters yields fused triazolopyrimidines in <2 hours with 85-92% yield, compared to 60-75% in refluxing ethanol [3] [5]. Microwave-assisted cyclodehydration achieves similar efficiency, with reaction times reduced from 12 hours to 15 minutes. The solvent-free approach particularly benefits acid-sensitive derivatives by preventing hydrolysis observed in solution-phase synthesis [3].
Table 3: Solvent-Free vs Solution-Phase Synthesis Comparison
Parameter | Ball-Milling Approach | Traditional Reflux |
---|---|---|
Reaction Time | 0.5–2 hours | 6–24 hours |
Yield | 85–92% | 60–75% |
Byproduct Formation | <5% | 15–30% |
Temperature | Ambient (mechanical activation) | 80–120°C |
Scale-up Potential | Kilogram-scale demonstrated | Limited by solvent volume |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7